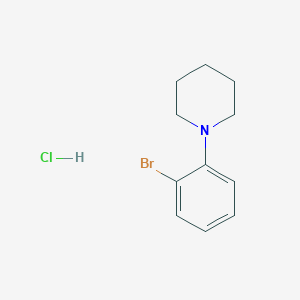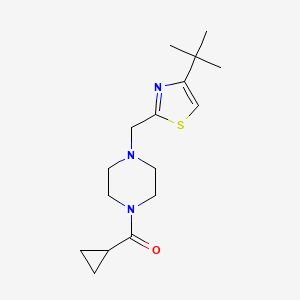![molecular formula C19H19N3O5S2 B2439785 N-(4-((3-((4-méthoxybenzo[d]thiazol-2-yl)oxy)azétidin-1-yl)sulfonyl)phényl)acétamide CAS No. 1421455-70-0](/img/structure/B2439785.png)
N-(4-((3-((4-méthoxybenzo[d]thiazol-2-yl)oxy)azétidin-1-yl)sulfonyl)phényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research
Applications De Recherche Scientifique
N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide has diverse applications in fields such as:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : As a potential ligand for enzyme inhibition studies.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
Target of Action
Similar compounds with abenzothiazole ring structure have been reported to exhibit anti-inflammatory properties . They are known to inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of COX-1 and COX-2 enzymes . This inhibition results in a decrease in the production of prostaglandins , which are key mediators of inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, along with piperidine and morpholine moieties, contribute to its high inhibitory activity .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX-1 and COX-2 enzymes, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby mitigating the inflammatory response.
Result of Action
The compound’s action results in a significant reduction in inflammation. It has been shown to demonstrate excellent COX-2 selectivity index (SI) values and inhibit albumin denaturation . These results suggest that the compound could potentially be used as an effective anti-inflammatory agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide typically involves multi-step organic reactions. The primary steps include the formation of the benzothiazole core, azetidine ring introduction, and subsequent sulfonylation and acetamide formation. Common reagents include thionyl chloride, azetidine, and various sulfonating agents. Reaction conditions often require controlled temperatures and inert atmospheres to prevent degradation and side reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The methoxy group on the benzothiazole ring can be oxidized to form corresponding phenolic compounds.
Reduction: : The sulfonyl group can undergo reduction to sulfides.
Substitution: : The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Alkyl halides in the presence of a base.
Major Products
Oxidized derivatives with hydroxyl groups replacing methoxy groups.
Reduced derivatives with sulfide groups instead of sulfonyl groups.
Substituted azetidine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide can be compared with similar compounds like:
N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide
N-(4-((3-((4-hydroxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide: These compounds share structural motifs but differ in the substituents on the benzothiazole ring, influencing their reactivity and application potential.
Propriétés
IUPAC Name |
N-[4-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-12(23)20-13-6-8-15(9-7-13)29(24,25)22-10-14(11-22)27-19-21-18-16(26-2)4-3-5-17(18)28-19/h3-9,14H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLELRUHBKMTLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
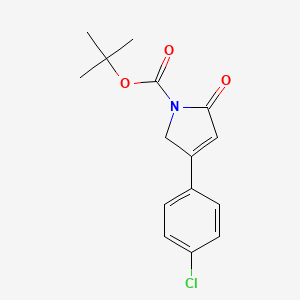
![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2439705.png)
![methyl 4-methyl-7-(3-methylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl sulfide](/img/structure/B2439706.png)
![N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439708.png)
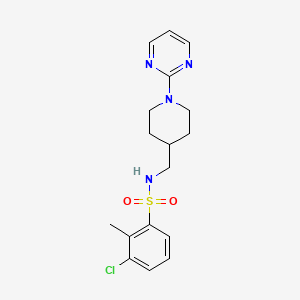
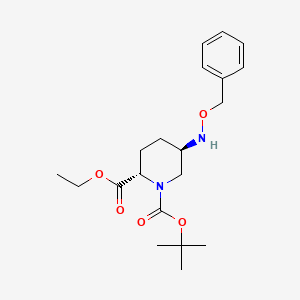
![3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439713.png)
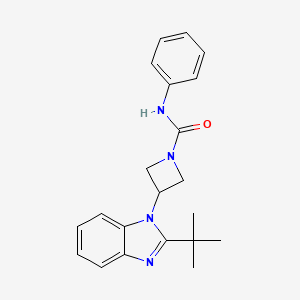
![N-(2-chlorophenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2439716.png)
![3-[4-(Ethylsulfamoyl)-2-methylphenyl]benzoic acid](/img/structure/B2439717.png)
![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2439718.png)
![2-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2439721.png)
